Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid
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Overview
Description
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine derivatives with different functional groups .
Scientific Research Applications
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it has applications in industrial processes and photophysical studies .
Mechanism of Action
The mechanism of action of Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . This interaction disrupts the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Comparison with Similar Compounds
Bis(5,6,7,8-tetrahydro-1,6-naphthyridine); oxalic acid can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines . While all these compounds share a common naphthyridine core, they differ in the position of nitrogen atoms and the types of substituents attached to the ring system. These differences can significantly impact their biological activities and applications. For example, 1,5-naphthyridines have been studied for their metal complex formation and biological activities .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/2C8H10N2.C2H2O4/c2*1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h2*1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6) |
InChI Key |
WISLNJIKFAMFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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